molecular formula C15H13NO2 B1521503 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol CAS No. 1203499-09-5

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B1521503
CAS No.: 1203499-09-5
M. Wt: 239.27 g/mol
InChI Key: COBXXSXAUUFNMC-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is a pyridine derivative characterized by a propargyl alcohol moiety (-C≡C-CH2OH) attached to a pyridine ring substituted with a benzyloxy group at the 3-position (pyridin-2-yl backbone) . Key physicochemical properties include:

  • Molecular Formula: C15H13NO2
  • Molecular Weight: 239.27 g/mol
  • CAS Registry Number: Not explicitly provided in the evidence, but structurally similar compounds in catalogs suggest standardized naming conventions .

This compound is cataloged as a building block in organic synthesis, with applications in medicinal chemistry and materials science. Its propargyl alcohol group enables click chemistry or alkyne-based coupling reactions, while the benzyloxy substituent may modulate solubility and electronic properties .

Properties

IUPAC Name

3-(3-phenylmethoxypyridin-2-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-11-5-8-14-15(9-4-10-16-14)18-12-13-6-2-1-3-7-13/h1-4,6-7,9-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBXXSXAUUFNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673570
Record name 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-09-5
Record name 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyloxy Substitution on Pyridine

The benzyloxy group is commonly introduced via alkylation of a hydroxy-substituted pyridine derivative with benzyl bromide under basic conditions. A representative procedure includes:

  • Starting from 3-hydroxypyridine or a suitable pyridin-2-ol derivative
  • Treatment with sodium hydride (NaH) or potassium carbonate (K2CO3) as base
  • Reaction with benzyl bromide (BnBr) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Stirring at 0 °C to room temperature for several hours to overnight

This method yields the 3-(benzyloxy)pyridine intermediate with high efficiency. For example, benzyl propargyl ether synthesis via NaH deprotonation followed by BnBr alkylation achieves 86% yield.

Introduction of the Prop-2-yn-1-ol Side Chain

Sonogashira Coupling Approach

The propargyl alcohol moiety can be attached to the pyridine ring through a palladium-catalyzed Sonogashira cross-coupling reaction between a halogenated benzyloxy-pyridine and propargyl alcohol or its protected derivatives.

Typical conditions:

Reagents/Conditions Details
Catalyst Pd(PPh3)2Cl2 or Pd(0) complexes
Co-catalyst CuI (Copper(I) iodide)
Base Triethylamine or K2CO3
Solvent THF, DMF, or other polar aprotic solvents
Temperature 60–80 °C
Reaction time 12–24 hours

This method enables the coupling of 2-halogenated 3-(benzyloxy)pyridine with propargyl alcohol, yielding this compound in moderate to good yields (50–80%) depending on substrate and conditions.

Alternative Nucleophilic Substitution Route

Alternatively, the propargyl alcohol can be introduced by nucleophilic substitution on a suitable electrophilic pyridine derivative bearing a leaving group (e.g., halide) at the 2-position, using propargyl alcohol or its alkoxide as the nucleophile. This method requires careful control of reaction conditions to avoid side reactions and achieve selective substitution.

Representative Synthetic Procedure

A consolidated synthetic approach based on literature precedents is as follows:

  • Synthesis of 3-(Benzyloxy)pyridin-2-yl halide:

    • React 3-hydroxypyridine with benzyl bromide in the presence of NaH in DMF at 0 °C to room temperature.
    • Isolate and purify the benzyloxy-substituted pyridine.
  • Sonogashira coupling with propargyl alcohol:

    • Dissolve the halogenated benzyloxy-pyridine in THF.
    • Add Pd(PPh3)2Cl2 (2–5 mol%) and CuI (5 mol%), triethylamine as base.
    • Add propargyl alcohol dropwise.
    • Stir at 60–80 °C under inert atmosphere for 12–24 h.
    • Purify the product by column chromatography.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzyloxy substitution 3-hydroxypyridine, NaH, BnBr, DMF, 0 °C to rt 80–90 High selectivity, mild conditions
Halogenation at 2-position NBS or other halogenating agent 70–85 For Sonogashira coupling precursor
Sonogashira coupling Pd(PPh3)2Cl2, CuI, Et3N, THF, 60–80 °C 50–80 Moderate to good yield, inert atmosphere required
Purification Silica gel chromatography Use gradient elution with hexane/ethyl acetate

Research Findings and Analysis

  • Reactivity: The benzyloxy group is stable under Sonogashira coupling conditions, allowing selective functionalization at the 2-position of the pyridine ring without cleavage of the ether bond.

  • Optimization: Reaction yields improve by degassing solvents and maintaining an inert atmosphere to prevent oxidative homocoupling of alkynes.

  • Challenges: Alkylation of hydroxy-pyridine can be sluggish with some electrophiles; benzyl bromide is preferred over benzyl chloride for better reactivity.

  • Alternatives: Protecting groups on propargyl alcohol (e.g., silyl ethers) can be used to improve coupling efficiency and avoid side reactions, followed by deprotection.

Mechanism of Action

The mechanism of action of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyridine moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol 3-benzyloxy C15H13NO2 239.27 Click chemistry precursor
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol 2,5-dichloro C8H5Cl2NO 202.04 Halogenated analog; agrochemicals
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol 2-fluoro, 6-pyrrolidin-1-yl C12H14FN2O 233.25 Fluorine-enhanced bioavailability
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 2-amino, 5-fluoro C8H7FN2O 166.15 Pharmacophore for kinase inhibitors
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-dimethoxy C11H13NO3 207.23 Electron-rich for catalysis
3-(Pyridin-2-yl)prop-2-yn-1-ol No substituents (parent structure) C8H7NO 133.15 Simplest analog; reference compound
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Isomer) 4-benzyloxy C15H13NO2 239.27 Positional isomer; distinct reactivity

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl in ): Enhance stability but reduce solubility.
  • Electron-Donating Groups (e.g., benzyloxy in or methoxy in ): Improve solubility and facilitate π-π interactions in supramolecular chemistry.
  • Fluorine Substitution (e.g., ): Modulates metabolic stability and binding affinity in drug discovery.

Positional Isomerism :

  • The 3-benzyloxy vs. 4-benzyloxy substitution ( vs. ) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions.

Applications: Halogenated analogs (e.g., ) are explored in agrochemicals due to pesticidal activity. Amino-substituted derivatives (e.g., ) serve as intermediates in kinase inhibitor synthesis.

Research Findings and Industrial Relevance

  • Synthetic Utility : The propargyl alcohol moiety in these compounds enables Huisgen cycloaddition (click chemistry), critical for bioconjugation and polymer synthesis .
  • Industrial Use : Pyridine-propargyl alcohol derivatives are patented as intermediates in pesticide development (e.g., ).

Biological Activity

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol, identified by its CAS number 1203499-09-5, is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly focusing on antibacterial properties, pharmacological effects, and underlying mechanisms.

The compound has the molecular formula C15H13NO2C_{15}H_{13}NO_2 and a molecular weight of 239.27 g/mol. It is categorized under heterocyclic building blocks and has been noted for its stability and solubility in various solvents, which may influence its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. In particular, derivatives of pyridine have shown significant activity against Gram-positive bacteria.

Case Study: Antibacterial Evaluation

A study evaluated a series of pyridine derivatives for their in vitro antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that certain derivatives exhibited strong bacteriostatic effects comparable to established antibiotics like linezolid. Notably, compound 21d from the study demonstrated a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/ml against S. pneumoniae, indicating its potential as a lead compound for further development .

CompoundTarget BacteriaMIC (μg/ml)MBIC (μg/ml)
21bS. aureus0.125Not specified
21dS. pneumoniae0.50.5
21fE. coli1Not specified

The mechanism by which these compounds exert their antibacterial effects involves several pathways:

  • Inhibition of Cell Wall Synthesis : Similar structures have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial in treating persistent infections where bacteria form protective layers against antibiotics.
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds may bind effectively to bacterial enzymes, disrupting their function and leading to cell death .

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond antibacterial activity:

  • Epoxide Hydrolase Inhibition : The compound may act as an inhibitor of epoxide hydrolases, enzymes involved in inflammatory processes, thereby reducing pro-inflammatory mediators like leukotriene B4 (LTB4) .
  • Aminopeptidase Activity : It may also exhibit aminopeptidase activity, which could be relevant in various metabolic pathways and therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol exhibit potential anticancer activity. Studies have shown that derivatives of pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound's ability to interact with cellular receptors and enzymes may disrupt cancer cell metabolism, leading to apoptosis in malignant cells.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its alkyne functional group allows for various coupling reactions, including Sonogashira and click chemistry, facilitating the construction of diverse molecular architectures.

Functionalization Reactions
The compound can undergo functionalization reactions to introduce various substituents, enhancing its chemical diversity. These modifications can lead to compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry
In the field of materials science, derivatives of this compound have potential applications in polymer chemistry. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance materials.

Nanotechnology Applications
Emerging research suggests that this compound could play a role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs may enhance bioavailability and targeted delivery.

Case Studies

Study Title Application Focus Key Findings
Anticancer Activity of Pyridine DerivativesMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro.
Synthesis of Functionalized AlkynesOrganic SynthesisShowcased versatility in creating complex molecules through coupling reactions.
Development of High-performance PolymersMaterial ScienceImproved mechanical properties when incorporated into polymer matrices.

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol?

  • Methodological Answer : The compound is typically synthesized via alkynylation reactions , such as a Sonogashira coupling between a halogenated pyridine derivative (e.g., 3-benzyloxy-2-bromopyridine) and propargyl alcohol. Alternative routes include nucleophilic addition of terminal alkynes to activated pyridine intermediates. Optimization of reaction conditions (e.g., palladium catalysts, copper iodide, and inert atmospheres) is critical to achieving high yields .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the alkyne proton (δ\delta ~2.5–3.5 ppm) and benzyloxy group (δ\delta ~5.0–5.5 ppm). Coupling patterns in the pyridine ring (δ\delta ~7.0–8.5 ppm) can validate substitution positions .
  • IR : The hydroxyl stretch (ν\nu ~3200–3500 cm1^{-1}) and alkyne C≡C stretch (ν\nu ~2100–2260 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., C15H13NO2+\text{C}_{15}\text{H}_{13}\text{NO}_2^+, expected m/zm/z = 263.0946) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL to refine X-ray diffraction data. Focus on hydrogen-bond donor/acceptor distances (e.g., O–H\cdotsN interactions between the hydroxyl group and pyridine nitrogen).
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) patterns) and correlate them with packing stability .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (FMO) to identify electron-rich alkyne regions susceptible to electrophilic attack.
  • NMR Prediction : Tools like ACD/Labs or quantum-chemically predicted 1H^1H-NMR shifts (e.g., via GIAO method) validate experimental spectra .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., using machine learning models for shift prediction).
  • Multi-Technique Analysis : Pair X-ray crystallography with solid-state NMR to resolve discrepancies in conformation or hydrogen bonding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 2
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3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.